molecular formula C22H32O3 B12337888 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-

Cat. No.: B12337888
M. Wt: 344.5 g/mol
InChI Key: DDCYKEYDTGCKAS-LFOUVDDXSA-N
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Description

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is a polyunsaturated fatty acid with a hydroxyl group at the 10th carbon. This compound is a derivative of docosahexaenoic acid, which is an omega-3 fatty acid. It is known for its significant role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- can be achieved through several methods:

    Chemical Synthesis: One common method involves the hydroxylation of docosahexaenoic acid using specific reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions.

    Biocatalytic Methods: Enzymatic hydroxylation using lipoxygenases or other specific enzymes can also be employed to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis, where docosahexaenoic acid is subjected to hydroxylation reactions in reactors. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or other catalysts.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 10-keto-docosahexaenoic acid.

    Reduction: Formation of fully saturated docosahexaenoic acid derivatives.

    Substitution: Formation of various substituted docosahexaenoic acid derivatives.

Scientific Research Applications

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- has numerous scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular health, and anti-inflammatory properties.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways. The hydroxyl group at the 10th position plays a crucial role in its biological activity, affecting its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): A parent compound without the hydroxyl group.

    Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.

    10-Hydroxy-docosapentaenoic acid: A structurally similar compound with one less double bond.

Uniqueness

4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is unique due to the presence of the hydroxyl group at the 10th carbon, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its role in cellular processes compared to its non-hydroxylated counterparts.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4E,7Z,11Z,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11+,16-13-,18-15-

InChI Key

DDCYKEYDTGCKAS-LFOUVDDXSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C/C(C/C=C\C/C=C/CCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O

Origin of Product

United States

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